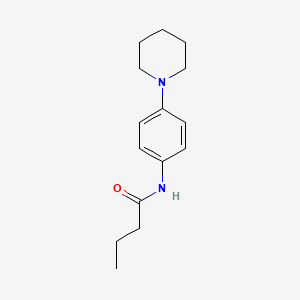

N-(4-piperidinophenyl)butanamide

Description

Properties

IUPAC Name |

N-(4-piperidin-1-ylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-6-15(18)16-13-7-9-14(10-8-13)17-11-4-3-5-12-17/h7-10H,2-6,11-12H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQPCBOGWVHION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structure Directed Chemical Derivatization

Established Synthetic Pathways for the N-(4-piperidinophenyl)butanamide Scaffold

The fundamental synthesis of the this compound scaffold is typically achieved through the formation of an amide bond between 4-piperidinophenylamine and butanoyl chloride or butanoic acid. A common approach involves the acylation of the aniline (B41778) nitrogen of 4-piperidinophenylamine. ncert.nic.in

A representative synthetic scheme is the reaction of 4-piperidinophenylamine with butanoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane (B109758) (CH2Cl2). ncert.nic.in The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. ncert.nic.in

Alternatively, direct condensation of 4-piperidinophenylamine with butanoic acid can be employed. libretexts.orgnumberanalytics.com This method often requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. numberanalytics.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (B1165640) (T3P®). organic-chemistry.org High temperatures or microwave irradiation can also be used to promote the direct condensation, though these conditions can sometimes be harsh. numberanalytics.com

Strategies for the Synthesis of this compound Analogues

The development of analogues of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing the compound's properties. This can be achieved by modifying the butanamide moiety, the piperidine (B6355638) ring, the phenyl ring, or the butanamide side chain.

The formation of the butanamide moiety is a critical step in the synthesis of this compound and its analogues. Various techniques for amide bond formation can be utilized, each with its own advantages. numberanalytics.com

Acyl Chlorides: The reaction of an amine with an acyl chloride is a robust and widely used method for amide synthesis. libretexts.org This approach is generally high-yielding and proceeds under mild conditions. The primary drawback is the generation of HCl, which necessitates the use of a base. ncert.nic.in

Coupling Reagents: A plethora of coupling reagents are available to facilitate amide bond formation between a carboxylic acid and an amine. numberanalytics.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack. This method is often preferred for its mild reaction conditions and broad substrate scope. organic-chemistry.org

Direct Amidation: The direct reaction between a carboxylic acid and an amine to form an amide with the elimination of water is the most atom-economical method. libretexts.org However, it typically requires high temperatures, which can be incompatible with sensitive functional groups. numberanalytics.com

| Amide Formation Technique | Reagents | Conditions | Advantages | Disadvantages |

| Acyl Chloride Method | Amine, Acyl Chloride, Base (e.g., Pyridine) | Mild, often room temperature | High yield, fast reaction | Generates HCl byproduct |

| Coupling Reagent Method | Amine, Carboxylic Acid, Coupling Reagent (e.g., DCC, T3P®) | Mild, broad substrate scope | High efficiency and selectivity | Stoichiometric byproduct formation |

| Direct Amidation | Amine, Carboxylic Acid | High temperature or catalyst | Atom economical, no byproducts | Harsh conditions, potential for side reactions |

The piperidine ring is a common scaffold in medicinal chemistry and its functionalization can significantly impact the biological activity of a molecule. researchgate.net Several strategies can be employed to introduce substituents at various positions of the piperidine ring in this compound analogues.

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the direct functionalization of the piperidine ring. nih.govnih.gov The site-selectivity of these reactions can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.govnih.govresearchgate.net For instance, different rhodium catalysts can direct functionalization to the C2, C3, or C4 positions of the piperidine ring. nih.govnih.govresearchgate.net

Another approach involves the synthesis of pre-functionalized piperidine rings that are then incorporated into the final molecule. researchgate.net This can be achieved through various methods, including the hydrogenation of substituted pyridines or the cyclization of appropriately substituted acyclic precursors. mdpi.com

Modification of the phenyl ring allows for the fine-tuning of the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring of a suitable precursor. For example, nitration followed by reduction can be used to introduce an amino group, which can then be further modified. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are also powerful methods for introducing aryl, heteroaryl, or alkyl substituents onto the phenyl ring. These reactions typically involve the coupling of an aryl halide or triflate with a suitable boronic acid or amine, respectively.

The butanamide side chain can also be a target for modification. Introduction of substituents along the alkyl chain can influence the compound's lipophilicity and conformational flexibility. One approach is to start with a substituted butanoic acid derivative in the initial amide bond formation step. For example, using 2-methylbutanoyl chloride instead of butanoyl chloride would result in an analogue with a methyl group at the alpha position of the amide carbonyl.

Alternatively, functional groups can be introduced onto the butanamide side chain of the pre-formed this compound molecule, although this can be more challenging due to potential reactivity at other sites in the molecule.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity of this compound. Several factors can be systematically varied to improve the synthetic outcome. mdpi.com

Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like dichloromethane (CH2Cl2), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used for amide bond formation reactions. mdpi.com

Temperature: While many acylation reactions proceed readily at room temperature, in some cases, heating may be necessary to drive the reaction to completion. mdpi.com However, excessive heat can lead to side reactions and decomposition.

Catalyst: In direct amidation reactions, the choice and loading of the catalyst are critical. numberanalytics.com For coupling reagent-mediated reactions, the specific reagent used can have a profound effect on the yield and the level of side products. organic-chemistry.org

Stoichiometry: The molar ratio of the reactants should be carefully controlled. Using a slight excess of the acylating agent can sometimes improve the yield, but it can also complicate the purification process.

| Parameter | Considerations for Optimization | Potential Impact |

| Solvent | Polarity, solubility of reactants, boiling point. | Reaction rate, yield, ease of workup. |

| Temperature | Reaction kinetics vs. potential for side reactions. | Can increase reaction rate but may decrease selectivity. |

| Catalyst/Coupling Reagent | Activity, selectivity, cost, ease of removal. | Can dramatically improve yield and reduce reaction time. |

| Reactant Stoichiometry | Molar ratios of amine, acid/acyl chloride, and base. | Affects conversion of limiting reagent and impurity profile. |

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the effects of multiple reaction parameters and identify the optimal conditions for the synthesis of this compound.

Advanced Synthetic Methodologies for Related N-Acylamino Amides

The development of novel synthetic pathways for N-acylamino amides is an active area of research. These methodologies often focus on creating more direct, efficient, and greener chemical processes.

One notable advancement is the direct, one-step synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. rsc.orgelectronicsandbooks.com This method avoids the need for chromatographic purification, offering a significant advantage in terms of cost and time. rsc.org The reaction is typically carried out by heating the α-keto ester in a solution of methanolic ammonia. rsc.org Researchers have found that the choice of solvent and reaction temperature has a profound impact on the isolated yield of the product. electronicsandbooks.com

Enzymatic and biocatalytic approaches represent another frontier in the synthesis of N-acylamino amides. These methods are highly desirable for their green credentials, often avoiding the use of toxic reagents. nih.govresearchgate.net Enzyme-catalyzed biotransformations can be broadly categorized into ATP-dependent and ATP-independent strategies. nih.gov

ATP-dependent pathways often involve acyl-adenylating enzymes that activate the carboxylic acid via the formation of an acyl-adenylate intermediate. nih.gov For instance, the TamA adenylation (ANL) domain has been shown to be a versatile biocatalyst for producing a range of fatty acyl amides. researchgate.netnih.govrsc.org This enzyme can couple various fatty acids with different amines to generate the corresponding N-acyl amides. nih.gov

In contrast, ATP-independent strategies frequently utilize hydrolases such as lipases or aminoacylases. nih.gov These enzymes rely on the transient activation of the carboxylic acid, either through an acyl-enzyme intermediate or by creating a favorable environment for the nucleophilic attack of the amine. nih.gov An emerging alternative pathway involves ester-amide interconversion, which proceeds through an esterification-aminolysis cascade and expands the substrate scope for enzymatic synthesis. nih.gov

Chemical catalysis has also seen significant progress. Modern methods for direct amidation often employ activating reagents and catalysts to facilitate the coupling of carboxylic acids and amines under mild conditions. Some of these include:

Boronic acid derivatives: Catalysts like (2-(thiophen-2-ylmethyl)phenyl)boronic acid and 5-methoxy-2-iodophenylboronic acid (MIBA) have proven effective for direct amidation at room temperature. organic-chemistry.org

Propylphosphonic anhydride (T3P®): This reagent promotes the direct formation of dialkylamides from carboxylic acids using N,N-dialkylformamides as the amine source. organic-chemistry.org

Trichlorotriazine (TCT) with formylpyrrolidine (FPyr): This combination offers a cost-effective and scalable method for amide bond formation with a good waste balance. organic-chemistry.org

The derivatization of related structures, such as the use of N-(4-aminophenyl)piperidine to improve the detection of organic acids in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS), highlights the importance of modifying core structures to enhance their properties. nih.govrowan.edunsf.govresearchgate.net This approach has led to significant improvements in detection limits. nih.govrowan.eduresearchgate.net

Below is a table summarizing some of the advanced synthetic methodologies for N-acylamino amides.

| Methodology | Key Features | Catalysts/Reagents | Typical Substrates |

| One-Step from α-Keto Esters | Direct synthesis, no chromatography needed. rsc.org | Methanolic ammonia. rsc.org | α-Keto esters. rsc.orgelectronicsandbooks.com |

| ATP-Dependent Enzymatic | Green synthesis, high specificity. nih.govresearchgate.net | Acyl-adenylating enzymes (e.g., TamA ANL domain). nih.govnih.gov | Carboxylic acids, amines, amino acids. nih.govnih.gov |

| ATP-Independent Enzymatic | Utilizes hydrolases, avoids ATP. nih.gov | Lipases, aminoacylases. nih.gov | Carboxylic acids, amines. nih.gov |

| Boronic Acid Catalysis | Mild reaction conditions (room temperature). organic-chemistry.org | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid, MIBA. organic-chemistry.org | Carboxylic acids, amines. organic-chemistry.org |

| T3P® Promoted Amidation | Metal-free, one-pot reaction. organic-chemistry.org | Propylphosphonic anhydride (T3P®). organic-chemistry.org | Carboxylic acids, N,N-dialkylformamides. organic-chemistry.org |

| TCT/FPyr System | Cost-effective, scalable. organic-chemistry.org | Trichlorotriazine (TCT), formylpyrrolidine (FPyr). organic-chemistry.org | Carboxylic acids, amines. organic-chemistry.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Qualitative SAR Analysis of N-(4-piperidinophenyl)butanamide Derivatives

Qualitative SAR analysis examines how discrete changes in a molecule's structure correlate with changes in its biological effects, providing a foundational understanding of the key pharmacophoric elements.

Impact of Substituent Variations on Biological Activity

The biological activity of this compound analogues can be significantly modulated by the introduction of various substituents on the phenyl and piperidine (B6355638) rings. Research on related N-(piperidin-4-yl)benzamide derivatives, for instance, has shown that the nature and position of substituents on the benzamide (B126) portion are critical for activity. nih.gov Similarly, in studies of mono-substituted 4-phenylpiperidines, the physicochemical properties and the position of the aromatic substituent were found to be crucial for their effects on the dopaminergic system. nih.gov For example, the introduction of a hydroxyl group at a specific position on a (tetrahydronaphthalen-2yl)methyl group attached to a related piperidine structure resulted in excellent binding affinities for the µ-opioid receptor. nih.gov

The electronic and steric properties of these substituents play a pivotal role. Electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring, influencing its interaction with target proteins. The size and shape of the substituent can also dictate the compound's ability to fit into a specific binding pocket.

Table 1: Impact of Substituent Variations on Biological Activity

| Parent Scaffold | Substituent Variation | Observed Effect on Biological Activity | Reference |

| N-(piperidin-4-yl)benzamide | Various on benzamide | Significant influence on inhibitory bioactivity. | nih.gov |

| 4-phenylpiperidines | Mono-substitution on phenyl ring | Critical for levels of 3,4-dihydroxyphenylacetic acid (DOPAC). | nih.gov |

| N-phenyl-N-(piperidin-2-yl)propionamide | Hydroxyl on (tetrahydronaphthalen-2yl)methyl | Excellent µ-opioid receptor binding affinity. | nih.gov |

Role of the Piperidine Ring and its Position on Activity

The piperidine ring is a common motif in many pharmacologically active compounds, valued for its ability to introduce a basic nitrogen atom and a defined three-dimensional structure. nih.govnih.gov In the context of this compound, the piperidine moiety is crucial for establishing key interactions with biological targets. The nitrogen atom can act as a proton acceptor, forming hydrogen bonds, or can be protonated at physiological pH, engaging in ionic interactions.

Influence of the Butanamide Chain Length and Substitution

The butanamide side chain of this compound serves as a linker and contributes to the molecule's lipophilicity and hydrogen bonding capacity. The length of this acyl chain is a critical parameter influencing biological activity. Studies on other classes of molecules, such as acylated resveratrol (B1683913) and N-acylphosphatidylethanolamines, have demonstrated that varying the acyl chain length can significantly impact properties like antioxidant efficacy and membrane interactions. mdpi.comnih.gov Generally, increasing the chain length enhances lipophilicity, which can affect cell permeability and interaction with hydrophobic pockets of a target protein. However, there is often an optimal chain length, beyond which activity may decrease due to steric hindrance or reduced solubility. mdpi.com

Substitution on the butanamide chain can also fine-tune the molecule's properties. For instance, introducing polar groups could alter solubility and hydrogen bonding patterns, while bulky substituents could probe the steric constraints of a binding site. The amide bond itself is a key feature, providing a hydrogen bond donor (N-H) and acceptor (C=O), which are often essential for anchoring the molecule to its biological target.

Table 2: General Influence of Acyl Chain Length on Molecular Properties

| Acyl Chain Property | General Effect | Potential Biological Consequence | Reference |

| Increased Length | Increased lipophilicity | Enhanced membrane permeability, potential for stronger hydrophobic interactions. | mdpi.com |

| Decreased Length | Increased hydrophilicity | Improved aqueous solubility, may favor interactions with polar binding sites. | mdpi.comnih.gov |

| Optimal Length | Balanced properties | Maximized biological activity through optimal fit and physicochemical properties. | nih.gov |

| Substitution | Altered polarity/sterics | Modified binding interactions and solubility. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity, enabling the development of predictive models.

Development of Predictive QSAR Models for this compound Analogues

While specific QSAR models for this compound were not found in the searched literature, the principles of QSAR have been successfully applied to structurally related piperidine derivatives. nih.govnih.gov For a series of this compound analogues, a QSAR study would typically involve synthesizing a library of compounds with diverse substituents and chain lengths. The biological activity of these compounds would be determined in a relevant assay.

Subsequently, a range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). Using statistical methods like multiple linear regression or partial least squares, a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. nih.gov The resulting model can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds.

Identification of Key Molecular Descriptors Governing Activity

The success of a QSAR model lies in its ability to identify the key molecular descriptors that govern the biological activity of the compounds. For piperidine-containing molecules, several types of descriptors have been shown to be important.

In a QSAR study on piperine (B192125) analogues, descriptors such as the partial negative surface area, the area of the molecular shadow, and the heat of formation were found to be statistically significant. nih.gov This suggests that both the electronic distribution and the three-dimensional shape of the molecules are critical for their activity. For a series of mono-substituted 4-phenylpiperidines, QSAR models were developed using physicochemical descriptors to understand their effects on the dopaminergic system. nih.gov

For this compound analogues, it is likely that a combination of descriptors would be important:

Lipophilicity descriptors (e.g., logP): Reflecting the compound's ability to cross cell membranes and interact with hydrophobic pockets.

Electronic descriptors (e.g., Hammett constants, partial charges): Quantifying the influence of substituents on the electronic environment of the phenyl ring and amide group.

Steric or topological descriptors (e.g., molecular weight, connectivity indices, surface area): Describing the size and shape of the molecule and its substituents, which are crucial for receptor fit.

By identifying these key descriptors, researchers can gain a deeper, quantitative understanding of the SAR, allowing for a more rational and efficient approach to the design of new, optimized this compound derivatives.

Bioisosteric Replacements and Scaffold Hopping in this compound Design

The structure of this compound presents several opportunities for structural modification to modulate its biological activity and physicochemical properties. Key areas for such modifications include the butanamide moiety and the piperidinophenyl scaffold.

Bioisosteric Replacements of the Butanamide Moiety

The butanamide group is a critical pharmacophoric element, capable of engaging in hydrogen bonding interactions that are often crucial for target binding. However, amide bonds can be susceptible to enzymatic hydrolysis, potentially limiting the oral bioavailability and in vivo stability of a compound. Bioisosteric replacement of the amide group is a common strategy to address this liability while aiming to retain or improve biological activity. nih.govnih.govwikipedia.org

A variety of functional groups can serve as bioisosteres for the amide bond. These replacements can be classified as classical or non-classical, depending on their structural and electronic similarity to the original group. u-tokyo.ac.jp For the butanamide portion of this compound, several bioisosteric replacements could be envisioned.

Table 1: Potential Bioisosteric Replacements for the Butanamide Moiety

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |

| Butanamide | 1,2,3-Triazole | Mimics the hydrogen bonding and vector orientation of the amide bond while offering enhanced metabolic stability. nih.govnih.gov | Increased stability, altered polarity and solubility. |

| Butanamide | Oxadiazole | Acts as a rigid, planar amide surrogate that can maintain key interactions with a biological target. nih.govnih.gov | Improved metabolic stability, potential for altered selectivity. |

| Butanamide | Sulfonamide | Introduces a different geometry and electronic profile, potentially leading to novel interactions with the target. nih.gov | Altered hydrogen bonding capacity, potential for improved solubility. |

| Butanamide | Ketone | Removes the hydrogen bond donor capability of the amide NH, which can probe the importance of this interaction for activity. | Reduced hydrogen bonding, potential for altered selectivity and metabolism. |

| Butanamide | Fluoroalkene | Can mimic the geometry and electronics of the amide bond while offering increased metabolic stability. nih.gov | Enhanced stability, altered lipophilicity. |

Research into related N-(piperidin-4-yl)benzamide derivatives has provided some insights into the structure-activity relationships (SAR) around the amide portion. For instance, studies on these analogs as activators of hypoxia-inducible factor 1 (HIF-1) pathways have demonstrated that modifications to the acyl group can significantly impact biological activity. While not a direct bioisosteric replacement, the variation of the substituent on the benzoyl group highlights the sensitivity of the target to changes in this region of the molecule. nih.gov

Scaffold Hopping of the Piperidinophenyl Moiety

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a compound with a structurally different scaffold, while preserving the orientation of key functional groups required for biological activity. nih.gov This approach can lead to compounds with novel intellectual property, improved properties, and potentially different off-target effects. nih.gov

For this compound, the piperidinophenyl group serves as the central scaffold. Hopping this scaffold could involve replacing the piperidine ring, the phenyl ring, or the entire combined moiety with other cyclic or heterocyclic systems.

Table 2: Potential Scaffold Hopping Strategies for the Piperidinophenyl Moiety

| Original Scaffold | Hopped Scaffold Example | Rationale for Hopping | Potential Impact on Properties |

| Piperidinophenyl | Phenylpiperazine | The introduction of an additional nitrogen atom can alter basicity, polarity, and potential for hydrogen bonding, which may improve pharmacokinetic properties. nih.gov | Increased polarity, altered pKa, potential for new interactions. |

| Piperidinophenyl | Indole or Azaindole | Provides a more rigid and planar scaffold that can explore different binding modes and offer opportunities for further functionalization. | Increased rigidity, altered electronic properties, potential for π-stacking interactions. |

| Piperidinophenyl | Bicyclic systems (e.g., decahydroquinoline) | Explores a larger and more three-dimensional chemical space, which could lead to enhanced selectivity and potency. | Increased structural complexity, potential for improved target fit. |

| Piperidinophenyl | Spirocyclic systems | Introduces a high degree of three-dimensionality and novelty, potentially leading to improved physicochemical properties and patentability. | Increased sp3 character, altered solubility and lipophilicity. |

In a study on N-(piperidin-4-yl)benzamide derivatives, the core piperidine ring was maintained, but substituents on the piperidine nitrogen were varied. This demonstrates the importance of the piperidine nitrogen in modulating activity, suggesting that scaffold hopping strategies that alter the environment around this atom could be fruitful. nih.gov

In Vitro Biological Activity and Molecular Target Engagement Investigations

Cellular and Biochemical Assay Systems for Biological Activity Evaluation

The biological activities of N-(4-piperidinophenyl)butanamide and its analogs have been assessed through a variety of in vitro systems, including enzyme inhibition assays, receptor binding studies, and cellular pathway modulation experiments.

Enzyme Inhibition Studies

Derivatives of this compound have demonstrated inhibitory effects against several key enzymes implicated in various diseases.

α-Glucosidase: Certain derivatives of piperidine (B6355638) have been identified as inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. researchgate.netnih.govmdpi.com For instance, some phthalimide-benzenesulfonamide hybrids containing a piperidine moiety have shown potent α-glucosidase inhibitory activity, with one of the most active compounds exhibiting an IC50 value of 52.2 ± 0.1 µM, significantly more potent than the standard drug acarbose. nih.gov Kinetic studies revealed a competitive mode of inhibition for this compound. nih.gov Another study on 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives also reported noncompetitive inhibition of yeast α-glucosidase. nih.gov

Topoisomerase II-α (Topo IIα): This enzyme is essential for DNA replication and a target for anticancer drugs. researchgate.netnih.govembopress.org Some 2,6-diphenyl-4-fluorophenylpyridines have shown strong inhibitory activity against topoisomerase IIα. nih.gov Similarly, certain acridine-thiosemicarbazone derivatives have demonstrated significant inhibition of this enzyme. mdpi.com The inhibitory mechanism of some compounds involves inducing DNA damage, which can be repaired after drug removal. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): These enzymes are targets for the treatment of Alzheimer's disease. While direct inhibition by this compound itself is not extensively documented in the provided results, related piperidine-containing compounds have been explored for their effects on the cholinergic system.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.govnih.gov Several studies have reported that derivatives of this compound can inhibit VEGFR-2. For example, some novel derivatives showed VEGFR-2 inhibition with IC50 values ranging from 0.19 to 0.60 µM. nih.gov Another study on bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives also identified potent VEGFR-2 inhibitors. nih.gov The inhibition of VEGFR-2 signaling has been shown to suppress angiogenesis. mdpi.comresearchgate.net

Histone Deacetylase 6 (HDAC6): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a valid strategy for cancer therapy. nih.govnih.gov Novel (E)-N-hydroxycinnamamide-based HDAC inhibitors with a 4-aminopiperidine-1-carboxamide (B2670209) core structure have been synthesized and shown to potently inhibit HDAC6 with selectivity over HDAC1. nih.gov HDAC6 inhibition has been linked to the suppression of inflammatory responses and oxidative stress. nih.gov

Receptor Binding and Functional Modulation Studies

The interaction of this compound derivatives with specific receptors has been investigated to understand their pharmacological effects.

Muscarinic M(1) Receptor Agonism: The muscarinic M1 receptor is a target for improving cognitive function. nih.govvanderbilt.edu Certain piperidine derivatives have been developed as selective M1 receptor agonists. nih.govresearchgate.net For example, the M1 agonist AC260584 has been shown to increase the release of acetylcholine (B1216132) and dopamine (B1211576) in key brain regions. nih.gov The activation of M1 receptors can modulate downstream signaling pathways and is a promising strategy for treating cognitive deficits in conditions like schizophrenia and Alzheimer's disease. youtube.comnih.gov

Equilibrative Nucleoside Transporters (ENTs) Inhibition: ENTs are involved in the transport of nucleosides across cell membranes and are important for both physiological processes and the uptake of certain drugs. nih.govanu.edu.aunih.gov A novel compound, FPMINT, which has a piperazine (B1678402) moiety, has been identified as an inhibitor of both ENT1 and ENT2, showing greater selectivity for ENT2. anu.edu.auresearchgate.net Kinetic studies revealed that this inhibition is irreversible and non-competitive. anu.edu.au The inhibition of ENTs can modulate adenosine (B11128) signaling and has potential therapeutic applications in cardiovascular diseases and cancer. nih.govnih.gov

Investigation of Cellular Pathway Modulation

The effects of this compound derivatives on various cellular signaling pathways have been explored to understand their mechanisms of action.

Hypoxia-Inducible Factor 1 (HIF-1) Pathway Activation: The HIF-1 pathway is a critical regulator of cellular responses to low oxygen levels (hypoxia) and is implicated in cancer progression. nih.govnih.gov Some N-(piperidin-4-yl)benzamide derivatives have been shown to act as activators of the HIF-1 pathway. nih.gov These compounds induce the expression of HIF-1α protein and its downstream target genes, leading to the promotion of tumor cell apoptosis. nih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated process that controls cell division, and its dysregulation is a hallmark of cancer. Several studies have shown that derivatives of this compound can induce cell cycle arrest in cancer cells. nih.govnih.gov For instance, one compound was found to cause G1 phase cell cycle arrest in melanoma cells. nih.gov Another study on N-(piperidine-4-yl)benzamide derivatives demonstrated that a particular compound induced cell cycle arrest in HepG2 cells through a p53/p21-dependent pathway. nih.gov

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. The induction of apoptosis is a key mechanism of many anticancer drugs. Derivatives of this compound have been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov This apoptotic effect is often associated with the activation of caspases, such as cleaved caspase-3, and the modulation of apoptosis-related proteins. nih.gov

Modulation of Inflammatory Mediators

The anti-inflammatory properties of this compound derivatives have been investigated by examining their effects on key inflammatory molecules.

Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) Inhibition: IL-6 and TNF-α are pro-inflammatory cytokines that play a central role in inflammatory responses. nih.govnih.gov Novel compounds containing a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety have demonstrated potent inhibitory activities on the mRNA expression of IL-1β and IL-6 in vitro. nih.gov In vivo studies confirmed that these compounds significantly suppressed the expression levels of IL-6, IL-1β, and TNF-α. nih.gov

Mechanistic Elucidation of this compound Actions

Research has focused on pinpointing the specific molecular mechanisms through which this compound and its derivatives exert their biological effects.

Determination of Specific Molecular Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interactions with multiple molecular targets and the subsequent modulation of various cellular pathways. For example, the anticancer effects are often a result of a combination of enzyme inhibition (e.g., Topo IIα, VEGFR-2), induction of cell cycle arrest, and apoptosis. The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines. Furthermore, the potential neuroprotective effects are linked to the modulation of neurotransmitter systems through receptor agonism (e.g., muscarinic M1). The inhibition of equilibrative nucleoside transporters represents another distinct mechanism with broad physiological implications. nih.gov

Analysis of Target Specificity and Selectivity

In the course of drug discovery, once a primary target for a compound is identified, it is crucial to assess its specificity and selectivity. This involves screening the compound against a panel of other related and unrelated biological targets, such as receptors, enzymes, and ion channels. A selective compound will exhibit high potency for its intended target with significantly lower potency for other targets. This selectivity profile is a critical determinant of a compound's potential for therapeutic efficacy and its likelihood of causing off-target side effects. Without any published data, the target selectivity of this compound remains uncharacterized.

Characterization of Allosteric Modulatory Mechanisms

Allosteric modulation represents a sophisticated mechanism of drug action where a compound binds to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding can modulate the receptor's activity, either enhancing (positive allosteric modulation, PAM), inhibiting (negative allosteric modulation, NAM), or having no effect on its own but altering the affinity or efficacy of the orthosteric ligand. The characterization of such mechanisms involves detailed pharmacological studies, often including radioligand binding assays and functional assays in the presence and absence of the orthosteric agonist. These studies can reveal if a compound like this compound acts as an allosteric modulator, and if so, the nature and extent of its modulatory effects. Currently, no such investigations into the allosteric modulatory mechanisms of this compound have been reported.

Due to the lack of available research, no data tables on the in vitro biological activity, target specificity, or allosteric modulation of this compound can be provided.

Molecular Interactions and Biophysical Characterization of N 4 Piperidinophenyl Butanamide

Detailed Analysis of Ligand-Target Binding Interactions

The interaction of a ligand, such as N-(4-piperidinophenyl)butanamide, with its biological target is a dynamic process governed by thermodynamic principles and kinetic parameters. Understanding these factors is crucial for elucidating the mechanism of action and for the rational design of more potent and selective molecules.

Thermodynamic and Kinetic Profiles of Binding

The binding of a ligand to a protein is characterized by a thermodynamic profile that includes changes in enthalpy (ΔH) and entropy (ΔS), which together determine the Gibbs free energy of binding (ΔG) and, consequently, the binding affinity (KD). For piperidine-containing inhibitors, binding is often an enthalpy-driven process, indicating that the formation of strong, favorable interactions such as hydrogen bonds and van der Waals contacts is the primary contributor to the binding affinity. nih.gov

The kinetic profile of binding, which includes the association rate constant (k_on_) and the dissociation rate constant (k_off_), provides insights into how quickly a ligand binds to its target and how long it remains bound. For many potent inhibitors, a slow dissociation rate is a desirable feature, as it can lead to a prolonged duration of action.

Table 1: Representative Thermodynamic and Kinetic Parameters for the Binding of Piperidine-Based Inhibitors to Their Targets

| Parameter | Representative Value Range | Significance |

| Binding Affinity (KD) | nM to µM | Overall strength of the interaction. |

| Enthalpy Change (ΔH) | -10 to -40 kcal/mol | Heat released or absorbed during binding, reflecting bond formation. nih.gov |

| Entropy Change (TΔS) | -25 to +5 kcal/mol | Change in disorder of the system upon binding. nih.gov |

| Association Rate (k_on) | 105 to 107 M-1s-1 | Speed of ligand-target complex formation. |

| Dissociation Rate (k_off_) | 10-2 to 10-4 s-1 | Stability of the ligand-target complex over time. |

This table presents typical values observed for structurally related piperidine-containing inhibitors and serves as an illustrative guide for the potential properties of this compound.

Identification of Specific Binding Sites and Residues

The precise location where a ligand binds on a biological macromolecule, known as the binding site, is a key determinant of its biological activity. For N-aryl piperidine (B6355638) derivatives, the binding site is often a well-defined pocket on the protein surface. X-ray crystallography is a powerful technique used to visualize these interactions at an atomic level.

Studies on analogous compounds have shown that the piperidine ring often plays a crucial role in anchoring the ligand within the binding pocket. nih.gov The phenyl ring can engage in hydrophobic interactions and π-stacking with aromatic residues such as tyrosine, phenylalanine, and tryptophan. The butanamide moiety can form hydrogen bonds with polar residues or with the protein backbone. For instance, molecular docking studies of piperidine derivatives have suggested the formation of key hydrogen bonds with specific residues within the target's active site. nih.gov

Conformational Changes Induced in Biological Macromolecules Upon Binding

The binding of a ligand can induce significant conformational changes in the target macromolecule, a phenomenon known as "induced fit". nih.govnih.gov These changes can range from subtle side-chain rearrangements to large-scale domain movements. nih.govnih.gov Such structural alterations are often essential for the biological function of the protein, either by activating or inhibiting its activity. nih.gov

For flexible proteins, ligand binding can stabilize a particular conformational state. acs.org For example, the binding of an inhibitor might lock the protein in an inactive conformation, preventing it from carrying out its biological function. Techniques like sum-frequency generation (SFG) spectroscopy have been used to detect ligand-induced conformational changes in proteins. anu.edu.auanu.edu.au

Characterization of Non-Covalent Interaction Motifs

The stability of the ligand-target complex is maintained by a network of non-covalent interactions. For a molecule like this compound, these interactions are expected to include hydrogen bonds and π-stacking interactions.

Hydrogen bonds are directional interactions between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen in the amide group) and another nearby electronegative atom. These are critical for both the affinity and specificity of binding. nih.gov

Table 2: Potential Non-Covalent Interactions for this compound

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Protein Residues |

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Piperidine N-H (donor) | Asp, Glu, Ser, Thr, Gln, Asn, Main-chain C=O and N-H |

| π-Stacking | Phenyl ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Butyl chain, Piperidine ring, Phenyl ring | Ala, Val, Leu, Ile, Met, Pro |

Application of Biophysical Techniques for Interaction Profiling

A variety of biophysical techniques are employed to characterize the binding of ligands to their targets. Spectroscopic methods are particularly valuable for providing detailed information about the molecular interactions.

Fourier-Transform Infrared (FTIR) Spectroscopy can be used to probe changes in the vibrational modes of the ligand and the protein upon complex formation. For example, a shift in the amide I band of the protein can indicate a change in the secondary structure, while changes in the vibrational frequencies of the ligand's functional groups can provide evidence of their involvement in binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying protein-ligand interactions in solution. Chemical shift perturbation (CSP) experiments can identify the residues in the protein that are affected by ligand binding, thereby mapping the binding site. Nuclear Overhauser effect (NOE) experiments can provide distance constraints between the ligand and the protein, which can be used to determine the three-dimensional structure of the complex.

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is crucial for predicting the binding mode of N-(4-piperidinophenyl)butanamide within the active site of a target protein, offering a static glimpse into the potential interactions.

A variety of docking algorithms are employed to predict the binding poses of ligands like this compound. Programs such as AutoDock, which utilizes a Lamarckian genetic algorithm, are widely used. nih.gov Another common tool is GOLD (Genetic Optimisation for Ligand Docking), which employs a genetic algorithm to explore ligand conformational flexibility. The choice of algorithm often depends on the specific protein target and available computational power. Some docking programs use an incremental construction algorithm, where the ligand is built piece by piece within the binding site. nih.gov

The reliability of docking results is paramount. A common method for validating a docking protocol is to re-dock a known ligand from a co-crystal structure into the target's active site. nih.govnih.gov The root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose is then calculated. An RMSD value below 2.0 Å is generally considered a successful validation. nih.govstackexchange.com Further refinement of these poses can be achieved through more computationally intensive methods like molecular dynamics simulations.

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, tracking the movements of atoms over time. nih.govmdpi.com This provides a deeper understanding of the conformational changes and the stability of the binding.

MD simulations allow for the exploration of the conformational landscapes of both this compound and its target protein. These simulations can reveal how the ligand adjusts its shape within the binding pocket and how the protein, in turn, accommodates the ligand. This dynamic interplay is crucial for a comprehensive understanding of the binding event. The analysis of protein and ligand RMSD and root mean square fluctuation (RMSF) from these simulations provides insights into the stability and flexibility of the complex. nih.gov

| Method | Description | Key Advantage |

| MM/PBSA | Calculates binding free energy using a Poisson-Boltzmann model for the polar solvation energy. tandfonline.com | Often considered more accurate, depending on the system. nih.gov |

| MM/GBSA | Utilizes a Generalized Born model for a faster approximation of the polar solvation energy. tandfonline.com | Computationally less demanding than MM/PBSA. acs.org |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. researchgate.net This is essential for understanding its reactivity and intermolecular interactions.

These calculations can determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. Furthermore, the molecular electrostatic potential (MEP) map can be generated to identify electron-rich and electron-poor regions, which are crucial for predicting non-covalent interactions with the biological target. researchgate.net

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT studies would provide a deep understanding of its molecular geometry, vibrational frequencies, and electronic properties. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. researchgate.net

A key aspect of DFT analysis is the optimization of the molecular geometry to find the lowest energy conformation. This optimized structure serves as the basis for calculating other properties. researchgate.net One of the most significant outputs from DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, stability, and polarizability. A smaller energy gap generally suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen of the amide, indicating sites for electrophilic interaction, while the hydrogen atoms of the amide and piperidine (B6355638) ring would exhibit positive potential.

Table 1: Illustrative DFT-Calculated Properties for a Hypothetical this compound Analysis

| Parameter | Illustrative Value/Description | Significance |

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles corresponding to the minimum energy structure. | Provides the most stable 3D conformation of the molecule. |

| HOMO Energy | e.g., -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | e.g., -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | e.g., 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | e.g., 3.5 D | Measures the overall polarity of the molecule. |

| MEP Surface | Color-coded map showing electron density distribution. | Identifies reactive sites for intermolecular interactions. |

Ab Initio Methods for Reaction Mechanism and Reactivity Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are instrumental in elucidating reaction mechanisms and predicting the reactivity of molecules. For this compound, ab initio calculations could be employed to study its synthesis, degradation pathways, or metabolic transformations.

By calculating the potential energy surface of a reaction involving this compound, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is crucial for understanding the kinetics and thermodynamics of a reaction, and for predicting the most likely products.

For instance, in the context of drug metabolism, ab initio methods could be used to model the interaction of this compound with metabolic enzymes like cytochrome P450. Such studies could predict the sites of oxidation or other metabolic modifications on the molecule. While specific ab initio studies on this compound were not identified, the general methodology is widely applied in computational chemistry to understand complex chemical reactions.

In Silico Design and Virtual Screening of this compound Analogues

In silico design and virtual screening are pivotal computational techniques in modern drug discovery, enabling the rapid and cost-effective identification of new lead compounds. patsnap.com These methods can be applied to design and screen analogues of this compound to explore their potential biological activities.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, if a set of its analogues with known activities were available, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This pharmacophore could then be used to screen large compound libraries to identify new molecules that fit the model. mdpi.com

Structure-Based Virtual Screening (SBVS) , on the other hand, is utilized when the 3D structure of the target protein is known. nih.gov This method involves docking a library of small molecules into the binding site of the target protein and scoring their potential binding affinity. nih.gov If this compound were found to have a specific biological target, SBVS could be used to screen for analogues with improved binding. The process involves preparing the protein and ligand structures, performing the docking simulations, and then ranking the compounds based on their docking scores. nih.govfrontiersin.org

Computational Approaches for Lead Optimization

Once a "hit" or a "lead" compound is identified through virtual screening or other means, computational approaches play a crucial role in its optimization. Lead optimization is an iterative process aimed at improving the potency, selectivity, and pharmacokinetic properties of the lead compound. patsnap.com

For analogues of this compound, computational methods can guide the chemical modifications needed for optimization. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate changes in the molecular structure with changes in biological activity. patsnap.com These models can then predict the activity of new, unsynthesized analogues.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the lead compound when bound to its target protein. nih.gov These simulations provide insights into the stability of the protein-ligand complex and can help in designing modifications that enhance binding affinity. Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the analogues, helping to identify candidates with favorable drug-like properties early in the discovery process.

Preclinical Pharmacological Investigations Excluding Clinical Studies

In Vitro Pharmacological Characterization in Relevant Biological Systems

Currently, there is a lack of publicly available scientific literature detailing the in vitro pharmacological characterization of N-(4-piperidinophenyl)butanamide. Studies describing its binding affinity, functional activity at various receptors, enzymes, or ion channels, and its mechanism of action in relevant biological systems have not been identified in the performed searches.

In Vivo Efficacy Evaluation in Mechanistic and Disease Models (Non-Human)

Comprehensive in vivo studies to evaluate the efficacy of this compound in animal models are not described in the available literature.

Assessment of Biological Response in Animal Models

Information regarding the assessment of the biological response to this compound in any animal models is not available in the public domain based on the conducted searches.

Determination of Biologically Active Concentrations/Levels in Preclinical Systems

There is no available data from preclinical studies determining the biologically active concentrations or levels of this compound.

Translational Relevance and Predictability of Preclinical Findings

Due to the absence of preclinical data for this compound, an assessment of the translational relevance and predictability of its preclinical findings is not possible.

Future Research Trajectories and Current Academic Gaps

Development of N-(4-piperidinophenyl)butanamide-Based Chemical Probes

Currently, there is a notable absence of published research detailing the development and application of this compound as a chemical probe. Chemical probes are essential tools for elucidating the biological function of proteins and pathways. The development of probes based on the this compound scaffold could offer novel insights into its molecular targets and mechanisms of action.

Future research in this area should focus on the strategic design and synthesis of derivatives that incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups, with minimal perturbation to the core pharmacophore. The goal would be to create high-affinity and selective probes to enable techniques such as fluorescence microscopy, affinity chromatography, and photo-affinity labeling. These studies would be instrumental in identifying the specific protein interactions of this compound within a cellular context.

Table 1: Illustrative Design Strategy for this compound-Based Chemical Probes

| Probe Type | Reporter/Tag | Potential Application | Research Objective |

| Fluorescent Probe | Fluorescein, Rhodamine | Cellular imaging, Target localization | Visualize the subcellular distribution of the compound. |

| Affinity Probe | Biotin, Desthiobiotin | Target identification, Pull-down assays | Isolate and identify binding partners from cell lysates. |

| Photo-affinity Probe | Benzophenone, Diazirine | Covalent labeling of targets | Irreversibly link the compound to its biological target for identification. |

Exploration of Multi-Targeting Strategies Utilizing the this compound Scaffold

The concept of multi-target drugs, which can modulate multiple biological targets simultaneously, is a promising strategy for treating complex diseases. The this compound scaffold, with its distinct phenyl and piperidine (B6355638) moieties, presents a versatile platform for the design of such multi-targeting agents. However, specific research into this potential for this compound is currently lacking.

Future investigations could explore the derivatization of the scaffold to incorporate pharmacophores known to interact with various targets of interest, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. This could involve, for example, the introduction of specific substituents on the phenyl ring or modifications to the butanamide side chain. Structure-activity relationship (SAR) studies would be crucial to optimize the affinity and selectivity profile of these novel compounds against the desired combination of targets.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug discovery by accelerating the identification and optimization of lead compounds. To date, there are no specific reports of AI/ML models being applied to the discovery and optimization of this compound.

Future research should leverage AI and ML for several key aspects of the this compound research program. This includes the development of predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, the virtual screening of large compound libraries to identify novel analogs with improved activity, and the de novo design of new molecules based on the this compound scaffold. These computational approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Table 2: Potential AI/ML Applications in this compound Research

| AI/ML Application | Description | Expected Outcome |

| Predictive Modeling | Develop QSAR models to predict biological activity and physicochemical properties. | Faster identification of promising candidates for synthesis and testing. |

| Virtual Screening | Screen virtual libraries of compounds against known or predicted targets. | Discovery of novel hits with diverse chemical structures. |

| De Novo Design | Generate novel molecular structures with desired properties using generative models. | Exploration of new chemical space around the core scaffold. |

| ADMET Prediction | Predict the pharmacokinetic and toxicity profiles of new analogs. | Early-stage deselection of compounds with unfavorable properties. |

Novel Applications in Chemical Biology beyond Current Findings

The potential applications of this compound in chemical biology remain largely unexplored. Chemical biology aims to use chemical tools to study and manipulate biological systems. Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed for a variety of research applications.

Future directions could include the development of conditional knock-out systems where the activity of a target protein is controlled by the binding of a specifically designed this compound derivative. Another avenue could be the use of this scaffold in the development of targeted protein degraders (PROTACs), where one end of the molecule binds to the target protein and the other recruits an E3 ubiquitin ligase to induce its degradation. Such innovative approaches would expand the utility of the this compound scaffold beyond traditional pharmacology and into the cutting edge of chemical biology research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-piperidinophenyl)butanamide with high purity?

- Key considerations :

- Use protecting groups (e.g., Boc for piperidine nitrogen) to prevent side reactions during amide bond formation .

- Employ coupling agents like HATU or EDCI for efficient condensation of the piperidine and phenylbutanamide moieties .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methods :

- NMR spectroscopy : Assign peaks for piperidine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) to confirm substitution patterns .

- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 275.3 for CHNO) .

- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Approaches :

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for IC determination) .

- Cytotoxicity : MTT assay (e.g., hepatoma cells, 24–48 hr exposure, IC calculation via nonlinear regression) .

- Receptor binding : Radioligand displacement assays (e.g., for opioid or TRPV1 receptors) to identify potential targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of derivatives?

- Design :

- Syntize analogs with substituent variations (e.g., halogenation at the phenyl ring, alkyl chain elongation) to modulate lipophilicity and target affinity .

- Evaluate metabolic stability via liver microsome assays and correlate with trifluoromethyl or methoxy groups .

- Tools :

- Molecular docking : Use AutoDock Vina to predict binding modes to targets like TRPV1 or tubulin .

- QSAR models : Train on datasets of IC values and physicochemical descriptors (e.g., logP, polar surface area) .

Q. What strategies resolve contradictions in cytotoxicity data across studies?

- Troubleshooting :

- Compare assay conditions: Cell line specificity (e.g., HTC vs. HEK293), exposure duration (24 vs. 48 hr), and serum content in media .

- Validate results with orthogonal assays (e.g., ATP-based viability assays vs. MTT) .

- Check compound stability: HPLC monitoring for degradation products under assay conditions (e.g., pH 7.4, 37°C) .

Q. How can target engagement be confirmed for this compound in complex biological systems?

- Methods :

- Competitive binding assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to quantify receptor occupancy .

- CRISPR/Cas9 knockout : Delete putative targets (e.g., TRPV1) in cell lines to assess loss of compound activity .

- Thermal shift assays : Monitor protein melting temperature shifts to identify direct binding partners .

Q. What analytical approaches ensure batch-to-batch consistency in preclinical studies?

- Protocols :

- Forced degradation studies : Expose to heat (40°C), light (UV), and oxidative (HO) conditions to identify stability thresholds .

- Chiral HPLC : Resolve enantiomeric impurities (e.g., for stereoisomeric byproducts) using columns like Chiralpak AD-H .

- Residual solvent analysis : GC-MS to detect traces of DMF or THF from synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.